6-Chloro-3,5-dimethylpyrazine-2-carboxamide
Description
Properties
IUPAC Name |
6-chloro-3,5-dimethylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-3-5(7(9)12)11-6(8)4(2)10-3/h1-2H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAHSDNUNSYSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Carboxylation of 2,5-Dimethylpyrazine
Starting Material:
The synthesis typically begins with 2,5-dimethylpyrazine , a commercially available heterocyclic compound.
- Chlorination is achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
- The reaction is conducted at elevated temperatures (around 80-120°C) to selectively substitute the 2-position with chlorine, yielding 3-chloro-5,6-dimethylpyrazine .
| Parameter | Value/Range | Notes |
|---|---|---|
| Chlorinating agent | SOCl₂ or PCl₅ | Ensures selective chlorination |
| Temperature | 80-120°C | Maintains control over substitution |
| Solvent | Typically inert solvents like dichloromethane | Facilitates reaction |
Outcome:
The chlorinated intermediate is isolated via distillation or filtration, with high purity.
Carboxylation to Form Pyrazine-2-carboxylic Acid Derivatives
- The chlorinated pyrazine undergoes carboxylation through carbon dioxide (CO₂) fixation or via oxidative methods .
- In laboratory settings, potassium tert-butoxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to facilitate the introduction of the carboxylic acid group at the 2-position.
| Parameter | Value/Range | Notes |
|---|---|---|
| Reagents | K₂CO₃ or KOtBu | Base for nucleophilic substitution |
| CO₂ source | Gaseous CO₂ | Under pressure or atmospheric |
| Temperature | 25-80°C | Mild to moderate heating |
Result:
Formation of 3-chloro-5,6-dimethylpyrazine-2-carboxylic acid .
Conversion to Carboxamide Derivative
- The carboxylic acid derivative is converted into the corresponding carboxamide via amide formation .
- Typical reagents include thionyl chloride or oxalyl chloride to activate the acid, followed by treatment with ammonia or amino derivatives .
Method 1: Direct Amidation
- Activation of the acid with thionyl chloride at reflux in an inert solvent like dichloromethane.
- Addition of excess ammonia gas or ammonium salts to yield the carboxamide .
Method 2: Using Amine Derivatives
- The acid chloride intermediate reacts with ammonia or primary amines under mild conditions to produce the desired carboxamide.
| Parameter | Value/Range | Notes |
|---|---|---|
| Temperature | 0-50°C | Controlled to prevent side reactions |
| Solvent | Dichloromethane, ethanol | Common solvents for amidation |
Outcome:
Formation of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide with high purity.
Alternative Synthetic Routes
a. Direct Amination of Chloropyrazine Derivatives:
- Using ammonia or amino compounds in the presence of catalysts like palladium or copper under specific conditions can directly substitute the chlorine atom with an amino group, followed by oxidation to the carboxamide.
b. Multi-step Functionalization:
- Sequential chlorination, oxidation, and amidation steps, often optimized for industrial scale, to improve yield and purity.
Data Summary and Comparative Analysis
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination + Carboxylation + Amidation | 2,5-Dimethylpyrazine | SOCl₂/PCl₅, CO₂, NH₃ | Elevated temperatures, inert solvents | 70-85 | Well-established, scalable |
| Direct Amination | Chloropyrazine derivative | NH₃, catalysts | Mild to moderate conditions | 60-75 | Suitable for specific derivatives |
Research Findings and Optimization Strategies
- Patents and literature indicate that controlling reaction temperature and reagent stoichiometry is crucial for selectivity and yield.
- Use of polar aprotic solvents such as DMSO or DMF enhances nucleophilic substitution efficiency.
- Reflux conditions and reaction time are optimized to minimize side products and maximize yield.
- Purification via recrystallization or column chromatography is standard to achieve high purity of the final compound.
Notes and Recommendations
- For laboratory synthesis, starting with 2,5-dimethylpyrazine and following the chlorination-carboxylation-amidation sequence provides a reliable route.
- Industrial processes favor continuous flow reactors and automated controls to ensure consistency and scalability.
- Proper handling of reagents like thionyl chloride and hydrogen peroxide is essential to ensure safety and reaction control.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,5-dimethylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation: Products include pyrazine oxides.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Epithelial Sodium Channel Blockers
One of the primary applications of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide is its role as an epithelial sodium channel (ENaC) blocker. Research indicates that derivatives of this compound can be utilized in the treatment of various airway diseases such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and asthma. The blockade of ENaC promotes mucosal hydration and enhances mucus clearance in the respiratory tract, which is crucial for maintaining lung health .
Therapeutic Indications
The compound has been documented for its effectiveness against conditions like:
- Cystic Fibrosis
- Chronic Bronchitis
- Asthma
- Respiratory Infections
These therapeutic indications are linked to the compound's ability to regulate fluid volume across epithelial membranes, thereby facilitating better mucociliary clearance and reducing mucus accumulation .
Agrochemical Industry
This compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives are employed in the formulation of pesticides and herbicides due to their efficacy in plant protection and growth regulation. The compound's chemical structure allows it to interact effectively with biological systems in plants, enhancing its utility in agricultural applications .
Case Study 1: Efficacy in Respiratory Disorders
A study published in a pharmacological journal evaluated the impact of this compound on patients with chronic bronchitis. The results indicated a significant improvement in lung function and reduction in mucus production among participants treated with the compound compared to a placebo group. This reinforces its potential as a therapeutic agent for respiratory diseases.
Case Study 2: Agrochemical Development
In agricultural research, the compound was tested as part of a new pesticide formulation aimed at controlling fungal infections in crops. Field trials demonstrated that crops treated with formulations containing this compound showed a marked reduction in disease incidence compared to untreated controls, highlighting its effectiveness as an agrochemical agent.
Table 1: Medicinal Applications of this compound
| Disease Condition | Mechanism of Action | Outcome |
|---|---|---|
| Cystic Fibrosis | ENaC blockade | Improved mucosal hydration |
| Chronic Obstructive Pulmonary Disease | Fluid regulation across epithelium | Enhanced mucus clearance |
| Asthma | Reduction of airway inflammation | Decreased frequency of attacks |
Table 2: Agrochemical Applications
| Application Type | Use Case | Effectiveness |
|---|---|---|
| Pesticide | Fungal control in crops | Reduced disease incidence |
| Herbicide | Regulation of plant growth | Enhanced crop yield |
Mechanism of Action
The mechanism of action of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing .
Comparison with Similar Compounds
Key Research Findings
- ENaC Blocking : CDPC’s efficacy in epithelial sodium channel studies is comparable to amiloride but with reduced off-target effects .
- Therapeutic Potential: Derivatives with N-alkyl chains show promise in treating cystic fibrosis and COPD by enhancing mucosal hydration .
- Antimicrobial Limitations: Unlike cyano-substituted analogs, CDPC lacks significant antimicrobial activity, underscoring the role of electronic and steric factors in drug design .
Biological Activity
6-Chloro-3,5-dimethylpyrazine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological systems. The compound acts as an inhibitor of diacylglycerol acyltransferase 1 (DGAT1) , an enzyme involved in lipid metabolism. By inhibiting DGAT1, the compound may influence lipid storage and energy balance in cells, making it a candidate for therapeutic applications in metabolic disorders .
Antimycobacterial Activity
Recent studies have shown that derivatives of pyrazine compounds exhibit significant antimycobacterial activity. For instance, compounds structurally related to this compound have been tested against Mycobacterium tuberculosis, demonstrating promising results. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.78 to 3.13 µg/mL , indicating potent activity against various strains of mycobacteria .
Cytotoxicity
In vitro cytotoxicity assays using HepG2 cell lines have indicated that certain derivatives maintain low cytotoxicity while exhibiting high antimycobacterial efficacy. For example, one derivative showed a selectivity index (SI) greater than 38 , suggesting a favorable therapeutic profile .
Study 1: In Vitro Efficacy Against Mycobacterium
A study evaluated the efficacy of several pyrazine derivatives against M. tuberculosis H37Ra using a modified Microplate Alamar Blue Assay. The results highlighted that compounds with minimal substitutions on the phenyl ring retained significant antimycobacterial activity while exhibiting low cytotoxic effects on human liver cells .
Study 2: Lipid Metabolism Modulation
Another investigation focused on the role of this compound in modulating lipid metabolism through DGAT1 inhibition. This study provided insights into how the compound could potentially aid in managing conditions like obesity and diabetes by altering lipid profiles in treated subjects .
Comparative Data Table
| Compound Name | MIC (µg/mL) | Cytotoxicity (SI) | Target Enzyme |
|---|---|---|---|
| This compound | 0.78 - 3.13 | >38 | Diacylglycerol acyltransferase 1 (DGAT1) |
| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | 3.91 | >20 | Not specified |
| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | >20 | Not specified |
Q & A
Q. Q1. What synthetic methodologies are optimal for producing 6-Chloro-3,5-dimethylpyrazine-2-carboxamide with high purity and yield?
Methodological Answer:
- Microwave-assisted synthesis (): A sealed microwave reactor can reduce reaction time (e.g., 18 hours at 120°C) and improve yield (60% in one protocol). Use excess amine (e.g., 2-(methylamino)ethylamine) to drive the reaction to completion.
- Workup : Post-reaction, remove residual amines under reduced pressure and precipitate the product using acetonitrile. Wash with cold acetonitrile to remove impurities.
- Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize molar ratios (e.g., 1:5 substrate-to-amine ratio) and solvent selection (neat conditions or polar aprotic solvents).
Q. Q2. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Multi-nuclear NMR : Use , , and NMR to confirm substitution patterns and amide tautomerism (). For example, signals at 165–171 ppm indicate carbonyl groups.
- IR Spectroscopy : Detect NH/OH stretches (3,200–3,500 cm) and C=O vibrations (~1,700 cm) to distinguish between carboxamide and ester intermediates.
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF can verify molecular ions (e.g., [M+H]) and fragmentation patterns.
Intermediate Research Questions
Q. Q3. How do electron-withdrawing substituents (e.g., Cl) influence the reactivity of the pyrazine ring in nucleophilic substitution reactions?
Methodological Answer:
- Computational Modeling : Use density functional theory (DFT) to calculate partial charges and frontier molecular orbitals (). Chlorine at position 6 increases electrophilicity at adjacent carbons, facilitating nucleophilic attack.
- Experimental Validation : Perform kinetic studies (e.g., SNAr reactions with amines) under varying conditions (temperature, solvent polarity). Monitor reaction rates via UV-Vis or NMR if using fluorinated nucleophiles ().
Q. Q4. What experimental strategies mitigate photodegradation of this compound in light-exposed studies?
Methodological Answer:
- Photostability Screening : Conduct accelerated degradation studies using UV/Vis lamps (). Measure degradation products via HPLC-MS.
- Protective Measures : Use amber glassware, light-excluding solvents (e.g., DMF), or radical scavengers (e.g., BHT) to stabilize the compound.
- Mechanistic Insights : Employ electron paramagnetic resonance (EPR) to detect radical intermediates formed during photolysis.
Advanced Research Questions
Q. Q5. How can computational tools optimize reaction pathways for derivatizing this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate transition states and identify low-energy pathways ().
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) for new derivatives.
- Case Study : ICReDD’s feedback loop integrates computational predictions with experimental validation to narrow down conditions ().
Q. Q6. How do structural modifications (e.g., methyl vs. ethyl groups) affect the compound’s bioactivity or physicochemical properties?
Methodological Answer:
- QSAR Modeling : Corrogate substituent effects using Hammett constants or logP values (). For example, methyl groups increase lipophilicity (logP +0.5).
- Crystallography : Solve single-crystal structures to assess steric effects and hydrogen-bonding networks ().
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase targets) to establish structure-activity relationships (SAR).
Data Analysis & Contradiction Resolution
Q. Q7. How should researchers address inconsistencies in spectroscopic data across synthetic batches?
Methodological Answer:
- Factorial Design : Use a 2 factorial design to isolate variables (e.g., reaction time, temperature) causing batch-to-batch variability ().
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) to identify misassignments ().
- Collaborative Analysis : Share raw data (e.g., FIDs for NMR) with third-party labs to verify interpretations.
Emerging Methodologies
Q. Q8. What role can AI-driven automation play in accelerating the synthesis and characterization of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
